molecular formula C23H18FNO4S B2660473 1-(3-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 866726-13-8

1-(3-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2660473
M. Wt: 423.46
InChI Key: PZTNISMCXGBQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound belongs to the quinoline family and has been synthesized using various methods. The purpose of

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(3-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one involves the reaction of 3-(phenylsulfonyl)quinolin-4(1H)-one with 3-fluorobenzyl bromide in the presence of a base, followed by methylation of the resulting intermediate with sodium hydride and methyl iodide.

Starting Materials
3-(phenylsulfonyl)quinolin-4(1H)-one, 3-fluorobenzyl bromide, base (e.g. potassium carbonate), sodium hydride, methyl iodide

Reaction
Step 1: Dissolve 3-(phenylsulfonyl)quinolin-4(1H)-one and base in a suitable solvent (e.g. DMF) and add 3-fluorobenzyl bromide. Stir the mixture at room temperature for several hours until the reaction is complete., Step 2: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 3: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the intermediate product., Step 4: Dissolve the intermediate product in a suitable solvent (e.g. THF) and add sodium hydride. Stir the mixture at room temperature until the sodium hydride is completely dissolved., Step 5: Add methyl iodide dropwise to the reaction mixture and stir at room temperature for several hours until the reaction is complete., Step 6: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product.

Mechanism Of Action

The mechanism of action of 1-(3-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle. It has been suggested that this compound inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB). Additionally, it has been proposed that this compound inhibits the activity of the viral integrase enzyme by binding to the active site of the enzyme.

Biochemical And Physiological Effects

1-(3-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been found to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit cell proliferation by blocking the cell cycle at the G2/M phase. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB. Moreover, this compound has been found to exhibit antiviral activity against HIV by inhibiting the viral integrase enzyme.

Advantages And Limitations For Lab Experiments

1-(3-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has several advantages and limitations for lab experiments. One advantage is that this compound exhibits potent anticancer activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Another advantage is that this compound exhibits anti-inflammatory and antiviral activity, making it a potential candidate for the development of anti-inflammatory and antiviral drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a drug candidate.

Future Directions

There are several future directions for the research and development of 1-(3-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one. One direction is to further investigate the mechanism of action of this compound to better understand its biochemical and physiological effects. Another direction is to optimize the synthesis method of this compound to increase its yield and purity. Additionally, further research is needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, this compound can be modified to enhance its potency and selectivity towards specific targets, which may lead to the development of novel drugs for various diseases.

Scientific Research Applications

1-(3-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been used in various scientific research applications, including the development of anticancer drugs, anti-inflammatory drugs, and antiviral drugs. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit antiviral activity against the human immunodeficiency virus (HIV) by inhibiting the viral integrase enzyme.

properties

IUPAC Name

3-(benzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-29-18-10-11-21-20(13-18)23(26)22(30(27,28)19-8-3-2-4-9-19)15-25(21)14-16-6-5-7-17(24)12-16/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTNISMCXGBQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one

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